An In-depth Technical Guide to the Physical Properties of 2,5-Dibromo-4-fluorotoluene
An In-depth Technical Guide to the Physical Properties of 2,5-Dibromo-4-fluorotoluene
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Dibromo-4-fluorotoluene, with the CAS number 134332-29-9, is a halogenated aromatic compound of significant interest in the fields of pharmaceutical and agrochemical research. Its polysubstituted toluene structure, featuring bromine and fluorine atoms, imparts unique electronic and steric properties that make it a valuable intermediate in the synthesis of complex organic molecules.[1] The strategic placement of these halogens allows for selective functionalization, making it a versatile building block in the development of novel bioactive compounds.
This technical guide provides a comprehensive overview of the known and predicted physical properties of 2,5-Dibromo-4-fluorotoluene. As a Senior Application Scientist, this document aims to synthesize available data with established chemical principles to offer field-proven insights for researchers working with this compound. All protocols are presented as self-validating systems, and all claims are supported by authoritative references.
Molecular and Physical Properties
A summary of the key physical and molecular properties of 2,5-Dibromo-4-fluorotoluene is presented in the table below. It is important to note that while some physical constants are readily available from commercial suppliers, others, such as a definitive melting point and comprehensive spectral data, are not widely published.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₅Br₂F | [2] |
| Molecular Weight | 267.92 g/mol | [2] |
| CAS Number | 134332-29-9 | [2] |
| Appearance | Colorless to yellowish liquid (predicted) | General observation for similar compounds |
| Boiling Point | 92-94 °C at 1 mmHg | [2] |
| Density | 1.882 g/cm³ | [2] |
| Refractive Index (n₂₀/D) | 1.566 | [2] |
| Melting Point | Not available | - |
Predicted Spectroscopic Data
Due to the limited availability of published experimental spectra for 2,5-Dibromo-4-fluorotoluene, this section provides predicted spectral data based on the analysis of its chemical structure and comparison with analogous compounds.
¹H NMR Spectroscopy
The proton NMR spectrum of 2,5-Dibromo-4-fluorotoluene is expected to show distinct signals for the aromatic protons and the methyl group protons. The chemical shifts are influenced by the electron-withdrawing effects of the bromine and fluorine atoms.
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Methyl Protons (CH₃): A singlet is expected for the methyl protons. The presence of two ortho bromine and fluorine substituents would likely shift this signal slightly downfield compared to toluene.
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Aromatic Protons: Two distinct signals are anticipated in the aromatic region, each integrating to one proton. The proton at the 6-position will likely appear as a doublet due to coupling with the fluorine atom. The proton at the 3-position will also likely appear as a doublet, with a smaller coupling constant due to meta coupling with the fluorine atom.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. Due to the molecule's asymmetry, seven distinct carbon signals are expected.
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Methyl Carbon: The methyl carbon signal will appear in the aliphatic region.
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Aromatic Carbons: Six signals are expected in the aromatic region. The carbons directly bonded to the halogens (C-2, C-4, and C-5) will show characteristic shifts and may exhibit C-F coupling. The carbon attached to fluorine (C-4) will show a large one-bond C-F coupling constant.
Infrared (IR) Spectroscopy
The IR spectrum of 2,5-Dibromo-4-fluorotoluene will exhibit characteristic absorption bands corresponding to its functional groups and aromatic structure.
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C-H Stretching (Aromatic): Weak to medium bands are expected in the region of 3000-3100 cm⁻¹.
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C-H Stretching (Aliphatic): Bands corresponding to the methyl group C-H stretching will appear just below 3000 cm⁻¹.
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C=C Stretching (Aromatic): Several medium to weak bands are expected in the 1450-1600 cm⁻¹ region, characteristic of the aromatic ring.
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C-Br Stretching: Strong to medium absorption bands are expected in the fingerprint region, typically below 800 cm⁻¹.
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C-F Stretching: A strong absorption band is anticipated in the 1000-1300 cm⁻¹ region.
Mass Spectrometry
The mass spectrum of 2,5-Dibromo-4-fluorotoluene will show a characteristic isotopic pattern for the molecular ion due to the presence of two bromine atoms (isotopes ⁷⁹Br and ⁸¹Br).[3] The molecular ion peak (M⁺) will be accompanied by M+2 and M+4 peaks with relative intensities of approximately 1:2:1.
Common fragmentation pathways would likely involve the loss of a bromine atom, a methyl radical, or hydrogen bromide.
Solubility Profile
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Polar Solvents: Due to the presence of polar C-Br and C-F bonds, some solubility in polar aprotic solvents like acetone, ethyl acetate, and tetrahydrofuran (THF) is expected.
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Nonpolar Solvents: The aromatic ring and the bromine atoms contribute to its lipophilic character, suggesting good solubility in nonpolar solvents such as toluene, hexane, and dichloromethane.
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Protic Solvents: Solubility in protic solvents like alcohols (methanol, ethanol) is likely to be moderate. It is expected to be poorly soluble in water.
Reactivity and Stability
Polyhalogenated aromatic compounds, such as 2,5-Dibromo-4-fluorotoluene, are generally stable under normal laboratory conditions.[3] However, they can participate in a variety of chemical transformations, making them useful synthetic intermediates.
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Stability: The compound is expected to be stable at room temperature in a well-sealed container, protected from light. Avoid strong oxidizing agents.
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Reactivity: The bromine atoms can be displaced through various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) or converted to organometallic reagents. The methyl group can be a site for radical halogenation or oxidation. The aromatic ring can undergo further electrophilic substitution, although the existing substituents will influence the position and reactivity.
Experimental Protocols
The following are detailed, step-by-step methodologies for the determination of key physical properties.
Melting Point Determination
This protocol describes the determination of the melting point of a solid organic compound using a capillary melting point apparatus.
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Sample Preparation:
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Ensure the solid sample is completely dry and finely powdered.
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Press the open end of a capillary tube into the powder to pack a small amount of the solid into the tube.
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Invert the tube and tap it gently on a hard surface to move the solid to the sealed end.
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The packed sample height should be 2-3 mm.
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Apparatus Setup:
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Insert the capillary tube into the sample holder of the melting point apparatus.
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Set the starting temperature to about 10-15 °C below the expected melting point.
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Set the heating rate to a slow and steady rate (e.g., 1-2 °C per minute) to ensure accurate measurement.
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Measurement:
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Observe the sample through the magnifying lens.
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Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
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Record the temperature at which the last crystal melts (the end of the melting range).
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A pure compound will have a sharp melting range of 1-2 °C.
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Caption: Workflow for Melting Point Determination.
Boiling Point Determination at Reduced Pressure
This protocol outlines the determination of the boiling point of a liquid at reduced pressure, which is particularly useful for high-boiling or thermally sensitive compounds.
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Apparatus Setup:
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Assemble a micro-distillation or micro-reflux apparatus.
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Place a small volume of the liquid sample in a small flask with a boiling chip or magnetic stir bar.
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Insert a thermometer so that the top of the bulb is level with the side arm of the distillation head or the bottom of the condenser in a reflux setup.
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Connect the apparatus to a vacuum pump through a manostat to control the pressure.
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-
Measurement:
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Slowly evacuate the system to the desired pressure.
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Begin heating the sample gently.
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Observe for the onset of boiling and the formation of a reflux ring of condensate on the thermometer bulb.
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The temperature at which the liquid and vapor are in equilibrium (stable temperature reading during distillation or reflux) is the boiling point at that pressure.
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Record the temperature and the pressure.
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Conclusion
2,5-Dibromo-4-fluorotoluene is a valuable building block in organic synthesis. While a complete experimental dataset for all its physical properties is not currently available in the public domain, this guide provides a thorough compilation of known data and reliable predictions based on established chemical principles. The provided experimental protocols offer a framework for researchers to determine key physical parameters in their own laboratories. A comprehensive understanding of these properties is crucial for the effective and safe handling, reaction optimization, and purification of this important chemical intermediate.
References
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Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2011). Chem 117 Reference Spectra Spring 2011. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Electronic Supporting Information. Retrieved from [Link]
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University of Illinois. (n.d.). 13C-NMR. Retrieved from [Link]
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Thieme. (n.d.). 4. 13C NMR Spectroscopy. Retrieved from [Link]
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Osbourn, J. (2014, February 17). meta-Fluorotoluene Synthesis [Video]. YouTube. [Link]
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DrugFuture. (n.d.). Fluorotoluene. Retrieved from [Link]
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PubMed. (2011). FT-IR and FT-Raman spectra and vibrational investigation of 4-chloro-2-fluoro toluene using ab initio HF and DFT (B3LYP/B3PW91) calculations. Retrieved from [Link]
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PubChem. (n.d.). 2-Chloro-3,5-dibromo-4-fluorotoluene. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of 4-chloro-3-fluorotoluene and 4-bromo-3-fluorotoluene. Retrieved from [Link]
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NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]
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Biocompare. (2013, June 20). Molecular Characterization with FT-IR Spectrometry. Retrieved from [Link]
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ResearchGate. (n.d.). Appendix A. Properties, Purification, and Use of Organic Solvents. Retrieved from [Link]
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ResearchGate. (n.d.). DFT calculations, FT Raman, FTIR spectra and vibrational assignment of 2-amino 5-bromobenzoic acid. Retrieved from [Link]
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RAPRA Technology. (n.d.). A guide to identifying common inorganic fillers and activators using vibrational spectroscopy. Retrieved from [Link]
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Sparrow Chemical. (n.d.). Fluorotoluene Series. Retrieved from [Link]
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PubMed. (2010). FTIR and FTRaman spectra, assignments, ab initio HF and DFT analysis of 4-nitrotoluene. Retrieved from [Link]
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NIST WebBook. (n.d.). 2-Bromo-5-fluorotoluene. Retrieved from [Link]
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MDPI. (n.d.). Mass spectrometry of GW501516. Calibration curves. Sample chromatograms. Retrieved from [Link]
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New Journal of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
